![molecular formula C9H16Cl2N2O B1471205 [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride CAS No. 1803588-13-7](/img/structure/B1471205.png)
[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride
Overview
Description
[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2O and a molecular weight of 239.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride typically involves the reaction of 2-(2-aminoethoxy)benzylamine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also employed in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its role in modulating biological pathways and its therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new technologies and products.
Mechanism of Action
The mechanism of action of [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
2-Phenethylamine: A compound with a similar structure but different functional groups.
2-(2-Aminoethoxy)benzylamine: The base form of the dihydrochloride salt.
2-(2-Aminoethoxy)phenyl]methanamine: The free base form without the dihydrochloride salt.
Uniqueness: [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride is unique due to its specific chemical structure and the presence of both amino and ethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11;;/h1-4H,5-7,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYUDDHZEOWQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


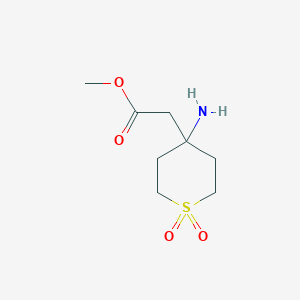
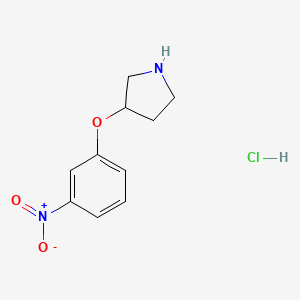


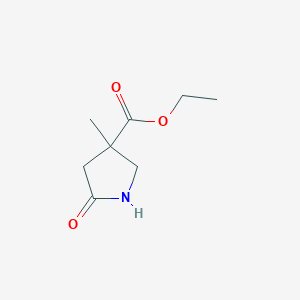
![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)
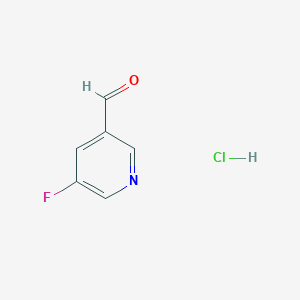
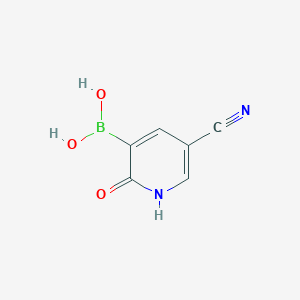
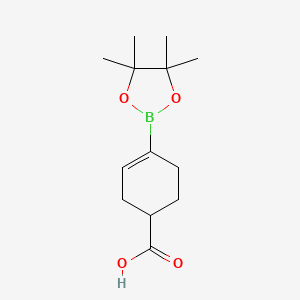
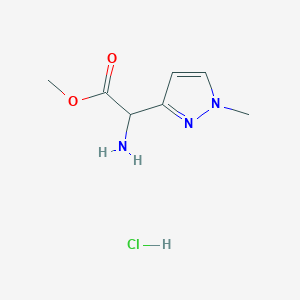
![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)


